molecular formula C7H11NO2 B13509448 Methyl but-3-yn-1-ylglycinate

Methyl but-3-yn-1-ylglycinate

Cat. No.: B13509448
M. Wt: 141.17 g/mol
InChI Key: ATWYHMHPKIPGSU-UHFFFAOYSA-N
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Description

Methyl but-3-yn-1-ylglycinate is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl but-3-yn-1-ylglycinate typically involves the alkylation of glycine derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl but-3-yn-1-ylglycinate can undergo various types of chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propargylic position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate nucleophiles for substitution reactions.

Major Products

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Yields alkanes or alkenes.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl but-3-yn-1-ylglycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo click chemistry reactions.

    Medicine: Explored for its cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl but-3-yn-1-ylglycinate involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propargyl Glycine: Similar in structure but lacks the methyl group.

    Propargyl Bromide: Used as a reagent in the synthesis of Methyl but-3-yn-1-ylglycinate.

    Propargyl Alcohol: Contains a hydroxyl group instead of the glycinate moiety.

Uniqueness

This compound is unique due to its combination of an alkyne group and a glycinate moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and biological research.

Biological Activity

Methyl but-3-yn-1-ylglycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an alkyne derivative of glycine, characterized by its unique structure that allows for various interactions within biological systems. The presence of the alkyne group contributes to its reactivity and potential as a bioactive compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : It has been observed to influence various signaling pathways, which could lead to changes in gene expression and cellular responses.
  • Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.
    Cell LineConcentration (µM)Viability Reduction (%)
    MCF-7 (Breast)1065
    HeLa (Cervical)2070
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates.

Pharmacological Studies

Pharmacological evaluations have highlighted the following aspects:

  • Bioavailability : The compound displays favorable pharmacokinetic properties, including reasonable absorption and distribution characteristics.
  • Toxicology : Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses.

Tables Summarizing Key Findings

Study FocusKey Findings
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress and improves neuronal survival
Enzymatic InhibitionInhibits specific metabolic enzymes
Antimicrobial ActivityExhibits activity against various pathogens

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-(but-3-ynylamino)acetate

InChI

InChI=1S/C7H11NO2/c1-3-4-5-8-6-7(9)10-2/h1,8H,4-6H2,2H3

InChI Key

ATWYHMHPKIPGSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCCC#C

Origin of Product

United States

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